5-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, a piperidine ring, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Similar in structure but with a pyrimidine ring instead of a pyrazole ring.
N-[5-(6-chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]ethanesulfonamide: Contains a pyridine and indole moiety, similar to the pyridine and pyrazole moieties in the target compound.
Uniqueness
5-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, a piperidine ring, and a pyridine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-methyl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-9-15(20-19-12)16(22)18-14-6-4-8-21(11-14)10-13-5-2-3-7-17-13/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJBXTNMAWXALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC2CCCN(C2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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